molecular formula C14H13N5O2S B2958540 5-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 2380173-32-8

5-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2958540
CAS No.: 2380173-32-8
M. Wt: 315.35
InChI Key: LZJXTNUXGCIEMZ-UHFFFAOYSA-N
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Description

5-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Scientific Research Applications

5-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit key enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological context .

Properties

IUPAC Name

5-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-8-4-11(18-21-8)14(20)17-9-5-19(6-9)13-12-10(2-3-22-12)15-7-16-13/h2-4,7,9H,5-6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJXTNUXGCIEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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